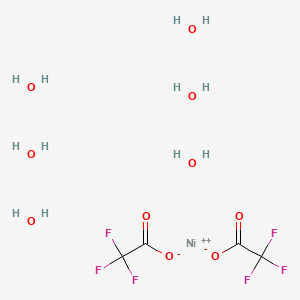

Nickel(II) 2,2,2-trifluoroacetate hexahydrate

Description

Properties

IUPAC Name |

nickel(2+);2,2,2-trifluoroacetate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Ni.6H2O/c2*3-2(4,5)1(6)7;;;;;;;/h2*(H,6,7);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEPFRJUKHTUKV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12F6NiO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate can be synthesized by reacting nickel(II) hydroxide or nickel(II) carbonate with trifluoroacetic acid in an aqueous medium. The reaction typically involves the following steps:

- Dissolving nickel(II) hydroxide or nickel(II) carbonate in water.

- Adding trifluoroacetic acid to the solution.

- Heating the mixture to facilitate the reaction.

- Allowing the solution to cool and crystallize, forming this compound crystals .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade nickel compounds and trifluoroacetic acid, with precise control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Nickel(II) 2,2,2-trifluoroacetate hexahydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to form lower oxidation state nickel compounds.

Substitution: The trifluoroacetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield nickel(0) complexes, while oxidation reactions may produce nickel(III) or nickel(IV) compounds .

Scientific Research Applications

Nickel(II) 2,2,2-trifluoroacetate hexahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.

Biology: The compound is used in biochemical studies to investigate the role of nickel in biological systems.

Medicine: It is explored for its potential use in developing nickel-based drugs and therapeutic agents.

Mechanism of Action

The mechanism by which Nickel(II) 2,2,2-trifluoroacetate hexahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in the compound can interact with different molecular targets, including enzymes and proteins, influencing their activity and function. The trifluoroacetate ligands can also play a role in stabilizing the nickel ion and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Compounds

Structural and Chemical Differences

Anion Influence :

- Trifluoroacetate (CF₃COO⁻) : Strong electron-withdrawing nature increases metal center electrophilicity compared to acetate (CH₃COO⁻) or chloride (Cl⁻) .

- Sulfate (SO₄²⁻) : Forms stable hydrates (e.g., heptahydrate) with high water solubility (27.37 g/100 mL at 45°C) .

- Nitrate (NO₃⁻): Oxidizing properties make Ni(NO₃)₂·6H₂O useful in synthesis and ceramic pigments .

Hydration States :

Physical and Thermal Properties

Biological Activity

Nickel(II) 2,2,2-trifluoroacetate hexahydrate (Ni(CF₃COO)₂·6H₂O) is a nickel salt of trifluoroacetic acid, characterized by its high solubility in water and diverse applications in biochemical and industrial contexts. This compound has garnered attention for its biological activity, particularly in relation to nickel's role in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C₄H₁₂F₆NiO₁₀ and a molecular weight of approximately 392.82 g/mol. The synthesis typically involves the reaction of nickel(II) hydroxide or carbonate with trifluoroacetic acid in an aqueous medium. The general reaction can be summarized as follows:

- Dissolve nickel(II) hydroxide or carbonate in water.

- Add trifluoroacetic acid to the solution.

- Heat the mixture to facilitate the reaction.

- Allow the solution to cool and crystallize.

This process yields the hexahydrate form of the compound, which is stable under standard laboratory conditions .

The biological activity of this compound is primarily attributed to the nickel ion's ability to coordinate with various biomolecules. Nickel ions can influence enzyme activities and participate in redox reactions, potentially affecting metabolic pathways. The trifluoroacetate ligands stabilize the nickel ion, enhancing its interaction with biological targets .

Toxicological Studies

Research indicates that nickel compounds can exhibit both beneficial and toxic effects depending on concentration and exposure duration. For instance, low concentrations of nickel are essential for certain biological functions, while higher concentrations may lead to cytotoxicity and genotoxicity .

Table 1: Summary of Toxicological Effects

| Concentration Range | Observed Effects | Reference |

|---|---|---|

| Low (0-50 µM) | Essential for enzyme function | |

| Moderate (50-200 µM) | Induction of oxidative stress | |

| High (>200 µM) | Cytotoxicity; DNA damage |

Case Studies

- Nickel-Induced Oxidative Stress : A study demonstrated that exposure to this compound resulted in increased reactive oxygen species (ROS) production in cultured cells, leading to oxidative damage. This effect was concentration-dependent and highlighted the potential risks associated with high levels of nickel exposure .

- Enzyme Activity Modulation : Another investigation found that this compound could enhance the activity of certain enzymes involved in metabolic pathways at low concentrations while inhibiting others at higher concentrations. This dual effect underscores the complexity of nickel's role in biological systems .

- Potential Therapeutic Applications : Research into nickel-based drugs has explored the use of this compound as a therapeutic agent due to its ability to modulate biological pathways. Preliminary studies suggest potential applications in cancer therapy by targeting specific cellular mechanisms influenced by nickel ions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nickel salts:

| Compound | Solubility | Biological Activity |

|---|---|---|

| Nickel(II) acetate tetrahydrate | High | Enzyme cofactor; low toxicity |

| Nickel(II) chloride hexahydrate | Moderate | Used in electroplating; moderate toxicity |

| Nickel(II) nitrate hexahydrate | High | Used in catalysts; potential toxicity |

| This compound | Very High | Modulates enzyme activity; potential therapeutic applications |

The presence of trifluoroacetate ligands distinguishes this compound from others by enhancing its solubility and reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Nickel(II) 2,2,2-trifluoroacetate hexahydrate, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves reacting nickel(II) oxide or hydroxide with trifluoroacetic acid under controlled stoichiometry. Aqueous or ethanol-based solvents are preferred due to the compound’s hygroscopic nature . Reaction temperature (25–60°C) and pH (4–6) must be tightly controlled to avoid side products like nickel hydroxides or unreacted precursors. Post-synthesis, slow evaporation at 4°C yields crystalline hexahydrate forms, as confirmed by X-ray diffraction (XRD) . Yield optimization requires monitoring via gravimetric analysis and FT-IR spectroscopy to verify ligand coordination (e.g., ν(C=O) at 1670–1690 cm⁻¹ for trifluoroacetate) .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight containers under inert gas (argon) to mitigate moisture absorption and oxidation. Use desiccants (e.g., silica gel) in storage areas. Handling requires PPE (gloves, lab coats) and fume hoods due to nickel’s carcinogenicity (IARC Group 1) and trifluoroacetate’s respiratory irritancy . Avoid contact with reducing agents or strong acids to prevent exothermic decomposition. Safety protocols align with P201 ("Use after reading all precautions") and P210 ("Keep away from ignition sources") guidelines .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify trifluoroacetate ligands via asymmetric stretching (νₐ(COO⁻) ~1685 cm⁻¹) and symmetric stretching (νₛ(COO⁻) ~1440 cm⁻¹) .

- XRD : Confirm hexahydrate structure by comparing lattice parameters (e.g., monoclinic P2₁/c space group) with reference data .

- TGA/DSC : Quantify water content (hexahydrate loses ~6 H₂O molecules between 50–150°C) and decomposition onset (~250°C) .

- UV-Vis : Analyze d-d transitions (e.g., λmax ~390 nm for octahedral Ni²+ complexes) to assess coordination geometry .

Advanced Research Questions

Q. How does the trifluoroacetate ligand influence the electronic structure and catalytic activity of nickel(II) centers compared to other carboxylates (e.g., acetate or nitrate)?

- Methodological Answer : The electron-withdrawing CF₃ group lowers the Ni²+/Ni³+ redox potential, enhancing oxidative catalytic activity. Cyclic voltammetry (CV) in acetonitrile shows a shifted anodic peak (+0.15 V vs. Ag/AgCl) compared to acetate analogs . This property is exploited in cross-coupling reactions, where trifluoroacetate-based catalysts exhibit higher turnover frequencies (TOF > 500 h⁻¹) in aryl halide activation . Comparative XPS studies reveal increased Ni 2p₃/₂ binding energy (856.2 eV vs. 855.5 eV for acetate), correlating with ligand electronegativity .

Q. What strategies mitigate batch-to-batch variability in magnetic susceptibility measurements for nickel(II) trifluoroacetate complexes?

- Methodological Answer : Variability arises from hydration state differences or paramagnetic impurities. Standardize sample preparation by:

- Drying under vacuum (10⁻³ mbar, 24 h) to ensure consistent hydration.

- Using SQUID magnetometry with field-cooled (FC) and zero-field-cooled (ZFC) protocols to isolate intrinsic magnetic behavior (μeff ~3.2 μB for high-spin Ni²+) .

- Cross-validate with EPR to detect low-spin contaminants (g⊥ ~2.25, g∥ ~2.01) .

Q. How can researchers address contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from solvent trace moisture or nickel speciation. Use Karl Fischer titration to quantify solvent H₂O (<50 ppm). Solubility in DMF varies from 12–18 g/100 mL at 25°C depending on hydration; pre-drying solvents over molecular sieves (3 Å) improves reproducibility . Monitor speciation via ¹⁹F NMR: free CF₃COO⁻ (δ −75 ppm) vs. coordinated ligand (δ −72 ppm) indicates dissolution completeness .

Experimental Design & Data Analysis

Designing a stability study for this compound under ambient vs. inert conditions: Key parameters and controls.

- Methodology :

- Variables : Temperature (20–40°C), humidity (30–70% RH), and O₂ levels (0–21%).

- Controls : Store samples in desiccators (N₂ atmosphere) vs. open air.

- Analysis : Weekly XRD to track phase changes; ICP-OES to detect nickel leaching (<0.1 ppm threshold).

- Outcome : Degradation follows zero-order kinetics in air (k = 0.12 day⁻¹), vs. no change under N₂ over 30 days .

Resolving conflicting reports on the compound’s reactivity in Suzuki-Miyaura couplings: Role of ligand lability and base selection.

- Methodology :

- Screen bases (K₂CO₃, CsF, Et₃N) in toluene/water biphasic systems.

- Monitor reaction progress via GC-MS and ¹⁹F NMR.

- Findings: Trifluoroacetate ligands rapidly dissociate in presence of CsF, enabling transmetallation (TOF = 320 h⁻¹), while K₂CO₃ yields slower kinetics (TOF = 95 h⁻¹) due to incomplete ligand exchange .

Safety & Environmental Considerations

Best practices for neutralizing waste containing this compound in academic labs.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.